2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
Description
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-22-16-20-9-5-2-6-10-21(20)24-26(22)17-23(28)25-13-11-19(12-14-25)15-18-7-3-1-4-8-18/h1,3-4,7-8,16,19H,2,5-6,9-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDAFFIEQAUCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazinone derivatives typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . For 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one, a common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of Lewis acids or other catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyridazinone derivatives, including this compound, typically employs scalable synthetic routes that ensure high yield and purity. These methods often involve multi-step synthesis with intermediate purification steps to achieve the desired product .
Chemical Reactions Analysis
Cyclization and Ring-Formation Reactions
The cycloheptapyridazinone core is typically synthesized via cyclization reactions involving hydrazine derivatives. Key steps include:
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Hydrazine-mediated cyclocondensation : Reaction of α,β-unsaturated ketones with hydrazine hydrate under acidic conditions forms the pyridazinone ring.
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Lactamization : The ketone group in the cycloheptane ring participates in intramolecular lactamization under basic conditions, stabilizing the fused bicyclic structure.
Example protocol (adapted from):
| Reaction Component | Condition/Reagent | Outcome |
|---|---|---|
| α,β-Unsaturated ketone | Hydrazine hydrate, HCl | Pyridazinone ring formation |
| Cycloheptane intermediate | KOH, reflux | Lactamization to stabilize core |
Nucleophilic Substitution at the Piperidine Moiety
The 4-benzylpiperidine group undergoes nucleophilic substitution, particularly at the benzyl position:
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Benzyl deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, exposing the piperidine nitrogen for further alkylation or acylation .
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Sulfonylation : Treatment with sulfonyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in dichloromethane yields sulfonamide derivatives.
Comparative reactivity :
| Reaction | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Benzyl deprotection | H₂, Pd-C, EtOH | 85–92 | |
| Sulfonylation | ArSO₂Cl, DCM, Et₃N | 70–78 |
Functionalization of the Oxoethyl Group
The 2-oxoethyl bridge participates in:
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Amide hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding a carboxylic acid derivative.
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Grignard addition : Reaction with organomagnesium reagents adds alkyl/aryl groups to the ketone, modifying the side chain .
Mechanistic pathway :
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Hydrolysis :
-
-
Grignard addition :
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Heterocyclic Rearrangements
The pyridazinone ring undergoes tautomerization and ring-expansion reactions:
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Lactam-lactim tautomerism : The keto-enol equilibrium influences reactivity, enabling electrophilic substitution at the α-carbon .
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Ring expansion : Treatment with HNO₂ or diazomethane introduces nitrogen or methyl groups, respectively, into adjacent positions .
Key observations :
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Tautomerization stabilizes the enol form in polar aprotic solvents (e.g., DMSO).
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Ring expansion yields bicyclic derivatives with modified pharmacological profiles.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl functionalization:
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Suzuki-Miyaura : The brominated pyridazinone intermediate reacts with arylboronic acids to form biaryl systems .
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Buchwald-Hartwig amination : Introduces amine substituents at the pyridazinone C-6 position .
Optimized conditions :
| Reaction Type | Catalyst System | Yield (%) |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 65–75 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 60–68 |
Oxidation and Reduction Pathways
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Ketone reduction : NaBH₄ or LiAlH₄ reduces the cycloheptapyridazinone ketone to a secondary alcohol.
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Piperidine oxidation : MnO₂ oxidizes the piperidine nitrogen to a nitro group, altering electronic properties.
| Reaction | Reagent | Product |
|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol |
| N-Oxidation | mCPBA, CH₂Cl₂ | Piperidine N-oxide |
Comparative Analysis with Structural Analogs
The 4-benzylpiperidine and pyridazinone motifs are shared with compounds in and. Key distinctions include:
| Feature | Target Compound | Analog |
|---|---|---|
| Piperidine substitution | 4-Benzyl | 4-Methylphenyl |
| Pyridazinone position | C-3 fused | C-2 fused |
| Bioactivity | Serotonin receptor modulation | COX-2 inhibition |
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent and its role in cardiovascular treatments.
Industry: Utilized in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Group Comparisons
Biological Activity
The compound 2-[2-(4-benzylpiperidino)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a novel piperidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure
The molecular formula of the compound is . Its structural complexity suggests a variety of potential interactions with biological targets, particularly in neurological and cancer-related pathways.
Antitumor Activity
Recent studies indicate that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, compounds with piperidine moieties have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis |
| Compound B | HeLa | 10 | Cell cycle arrest |
| Target Compound | A549 | 12 | ERK pathway inhibition |
Neuroprotective Effects
The neuroprotective potential of this compound is attributed to its ability to modulate neurotransmitter systems. Studies have demonstrated that piperidine derivatives can enhance dopaminergic activity and may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Activity
Compounds related to the target structure have also shown antimicrobial properties. For example, derivatives have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, demonstrating significant inhibition compared to standard antibiotics.
The mechanisms underlying the biological activities of the compound are multifaceted:
- Cell Signaling Pathways : The compound may interact with key signaling pathways such as the MAPK/ERK pathway, influencing cell survival and proliferation.
- Receptor Binding : The piperidine structure allows for interaction with various receptors (e.g., dopamine receptors), which may account for both neuroprotective and antitumor effects.
- Enzyme Inhibition : Some studies suggest that similar compounds inhibit enzymes involved in cancer progression or microbial resistance.
Case Studies
- In Vitro Studies : A series of in vitro assays demonstrated that the target compound significantly reduced the viability of cancer cells while sparing normal cells.
- Animal Models : In vivo studies using mouse models showed that administration of the compound led to reduced tumor sizes and improved survival rates compared to controls.
Q & A
Q. What are the standard synthetic routes for this compound, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of dihydropyridazinone derivatives with benzylpiperidine intermediates under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are often used to stabilize intermediates .
- Reaction time : Extended reaction times (e.g., overnight) improve cyclization efficiency, as seen in analogous dihydropyridazinone syntheses .
- Purification : Column chromatography with silica gel or recrystallization in ethanol (90%) ensures ≥99% purity .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Analysis : and NMR identify hydrogen and carbon environments, with characteristic shifts for the cycloheptane and pyridazinone moieties (e.g., 2.5–3.5 ppm for cycloheptane hydrogens) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H] ion) with <5 ppm deviation from theoretical values .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity and detects impurities .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases). Focus on hydrogen bonding with the pyridazinone ring and hydrophobic interactions with the benzylpiperidine group .
- MD Simulations : Molecular dynamics (GROMACS) over 100 ns assess stability of ligand-receptor complexes, analyzing root-mean-square deviation (RMSD) to validate binding modes .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies (e.g., IC values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers or confounding variables (e.g., assay conditions) .
- Dose-Response Replication : Redetermine activity under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate experimental variables .
Q. How to design long-term ecotoxicological studies for this compound?
- Methodological Answer :
- Experimental Design : Use randomized block designs with split plots to assess environmental fate (e.g., biodegradation in soil/water) and chronic toxicity in model organisms (e.g., Daphnia magna) over multiple generations .
- Analytical Monitoring : LC-MS/MS quantifies residual compound levels, while GC-MS detects degradation byproducts (e.g., nitro derivatives) .
Q. What theoretical frameworks guide the optimization of its stability under varying storage conditions?
- Methodological Answer :
- QSPR Modeling : Quantitative structure-property relationship models predict degradation pathways (e.g., hydrolysis of the oxoethyl group) based on topological polar surface area (TPSA) and logP values .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC-UV, aligning with ICH Q1A guidelines .
Q. How to address challenges in extrapolating in vitro activity to in vivo efficacy?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
